molecular formula C10H12O2 B13020331 4-Isopropylbenzo[d][1,3]dioxole

4-Isopropylbenzo[d][1,3]dioxole

Cat. No.: B13020331
M. Wt: 164.20 g/mol
InChI Key: DMBGBAJZGAJGLD-UHFFFAOYSA-N
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Description

4-Isopropylbenzo[d][1,3]dioxole is a chemical compound belonging to the benzo[d][1,3]dioxole family. This compound is characterized by a benzene ring fused with a dioxole ring, and an isopropyl group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylbenzo[d][1,3]dioxole typically involves the reaction of 4-isopropylphenol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, resulting in the dioxole ring formation. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Isopropylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Isopropylbenzo[d][1,3]dioxole is unique due to the presence of the isopropyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-propan-2-yl-1,3-benzodioxole

InChI

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9-10(8)12-6-11-9/h3-5,7H,6H2,1-2H3

InChI Key

DMBGBAJZGAJGLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)OCO2

Origin of Product

United States

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